3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine
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Description
3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine, also known as MSOP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MSOP is a pyridine derivative that has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Synthesis Applications
Novel Precursors for Fluorinated Compounds : The synthesis of fluorine-containing oxetanes and azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction showcases the generation of new precursors for fluorinated rings. These compounds, which include a nucleic base, ester, aryl sulfone function, and a pyrrolidine ring, highlight the versatility of related structures in synthesizing complex molecules (Laporte et al., 2015).
Functionalized Pyrrolidines Synthesis : Through the treatment of 2-(α-hydroxyalkyl)azetidines with thionyl chloride or methanesulfonyl chloride, researchers have developed a method for rearranging these compounds into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This method provides a synthetic route to functionalized pyrrolidines, indicating the potential of such compounds in complex synthesis pathways (Durrat et al., 2008).
Biological Activity
Antidepressant and Nootropic Agents : Azetidinones derived from the synthesis involving "3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine" precursors have shown significant antidepressant and nootropic activities. This is evident in compounds that have undergone cyclocondensation, indicating the therapeutic potential of these structures (Thomas et al., 2016).
Antimicrobial, Antitubercular, and Antioxidant Activities : New pyrimidine-azetidinone analogues have demonstrated antimicrobial, antitubercular, and antioxidant activities. These findings suggest that azetidinone derivatives can serve as potent agents in treating various infections and diseases, underscoring the biomedical relevance of research on such compounds (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
3-(1-methylsulfonylazetidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-15(12,13)11-6-9(7-11)14-8-3-2-4-10-5-8/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBFDZQBKBIHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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